![molecular formula C16H10ClFN2OS B2661193 [2-[2-Chloroanilino]-1,3-thiazol-5-yl][4-fluorophenyl]methanone CAS No. 339022-57-0](/img/structure/B2661193.png)
[2-[2-Chloroanilino]-1,3-thiazol-5-yl][4-fluorophenyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-Chloroanilino]-1,3-thiazol-5-yl][4-fluorophenyl]methanone, otherwise known as CFTM, is a chemical compound with a wide range of applications in scientific research. It is a member of the thiazol-5-yl group and is composed of two aromatic rings and two heterocyclic rings. CFTM has been widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of various organic compounds and as a reagent in organic synthesis. Furthermore, CFTM has been used in the synthesis of various heterocyclic compounds, including pyrazoles, pyridines, and thiazoles.
Mecanismo De Acción
The mechanism of action of CFTM is not well understood. However, it is believed to act as a nucleophile, which is a molecule that has a high affinity for electrons. This allows CFTM to react with other molecules and form new compounds. Additionally, CFTM is believed to act as an electron-donor, which means it can donate electrons to other molecules. This allows it to form covalent bonds with other molecules and form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of CFTM are not well understood. However, CFTM has been shown to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. Additionally, CFTM has been shown to have anti-inflammatory and analgesic effects in animal models. Furthermore, CFTM has been shown to have anti-cancer activity in laboratory studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using CFTM in lab experiments include its low cost and its wide availability. Additionally, CFTM is easy to handle and is relatively stable in solution. Furthermore, CFTM is a potent inhibitor of the enzyme COX-2, which makes it useful in the study of inflammation and pain.
The limitations of using CFTM in lab experiments include its potential toxicity. Additionally, CFTM can be difficult to synthesize and may require specialized equipment. Furthermore, CFTM is not very soluble in water and may require the use of organic solvents for its synthesis.
Direcciones Futuras
For research on CFTM include further investigation into its mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to determine the potential toxicity of CFTM and to develop more efficient and cost-effective methods of synthesis. Furthermore, further research is needed to explore the potential applications of CFTM in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Finally, further research is needed to explore the potential of CFTM as a catalyst in organic reactions.
Métodos De Síntesis
CFTM can be synthesized through classical organic synthesis or through the use of modern synthetic techniques. The classical synthesis of CFTM involves the reaction of 2-chloroaniline and 4-fluorophenylmethanone in the presence of a base, such as sodium hydroxide. This reaction yields CFTM in high yields. Alternatively, CFTM can be synthesized through the use of modern synthetic techniques, such as microwave-assisted synthesis, solid-phase synthesis, and Palladium-catalyzed cross-coupling reactions.
Aplicaciones Científicas De Investigación
CFTM has been widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of various heterocyclic compounds, including pyrazoles, pyridines, and thiazoles. Furthermore, CFTM has been used in the synthesis of various organic compounds and as a reagent in organic synthesis. Additionally, CFTM has been used as a catalyst in organic reactions, such as the Heck reaction and the Suzuki reaction.
Propiedades
IUPAC Name |
[2-(2-chloroanilino)-1,3-thiazol-5-yl]-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN2OS/c17-12-3-1-2-4-13(12)20-16-19-9-14(22-16)15(21)10-5-7-11(18)8-6-10/h1-9H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRCNTWXOTXGKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC=C(S2)C(=O)C3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,8-dimethoxy-3-(4-methoxyphenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2661110.png)
![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B2661111.png)
![N-[2-nitro-4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2661114.png)


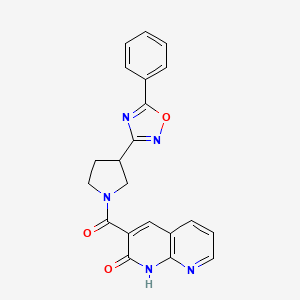
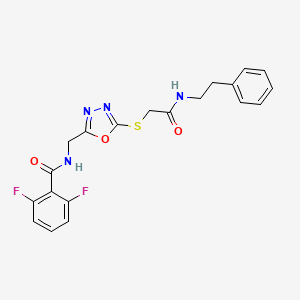
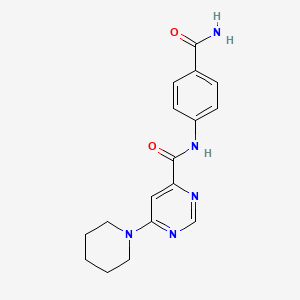
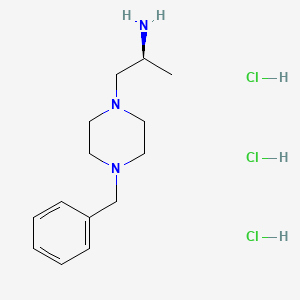


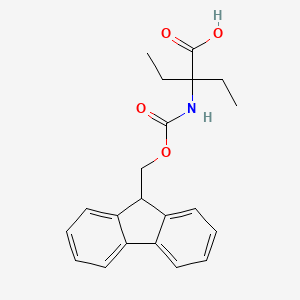
![2-{1-[(E)-2-(2,4-dinitrophenyl)hydrazono]ethyl}benzenecarboxylic acid](/img/structure/B2661126.png)
